4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol
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Overview
Description
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol typically involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours to yield the desired product . This method is efficient for preparing derivatives substituted with a methyl group at various positions of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor modulation.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to altered neurotransmission. It can also inhibit enzymes like aromatase, affecting hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications, including as a sedative and anxiolytic.
Imidazo[1,5-a]pyridine: Exhibits unique pharmacological properties and is used in different medicinal contexts.
Uniqueness
4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological potential. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-hydroxy-7-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-2-9-7(8)6-5(4)10-3-11(6)12/h2-3,12H,1H3,(H2,8,9) |
InChI Key |
JRUBVJGRIQRLLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2O)N |
Origin of Product |
United States |
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